molecular formula C11H12N2O3 B1301475 (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 78089-99-3

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B1301475
CAS No.: 78089-99-3
M. Wt: 220.22 g/mol
InChI Key: LIOPOMJNIUNMRH-BQYQJAHWSA-N
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Description

(2E)-3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, often referred to as “DMNPNP”, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid at room temperature, and is structurally similar to the compound 1-nitro-2-phenylethane. DMNPNP has been used as a reagent for the synthesis of various compounds, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Crystallography and Molecular Structure

Research has shown that certain derivatives exhibit nonlinear optical properties due to their crystal and molecular structures. For instance, symmetric vinamidinium salts related to the compound have been studied for their NLO properties, indicating potential applications in optical devices (Sridhar et al., 2002).

Nonlinear Optical Properties

A first-principles study revealed key electronic, optical, and nonlinear optical properties of novel donor-acceptor chalcones. The study included derivatives of our compound, highlighting their significant nonlinear optical behaviors and potential for real-time NLO applications (Muhammad et al., 2017).

Optical and Fluorescence Properties

The optical properties and physicochemical investigations of a powerful fluorophore derived from the compound under discussion have been examined. This fluorophore exhibits solvatochromic properties and potential as a probe in micelle solubilization studies (Khan et al., 2016).

Cytotoxicity and Cancer Research

Several studies have explored the cytotoxic effects of derivatives on cancer cells. One notable study found that alpha-substituted derivatives exhibited potent cytotoxicity towards human WiDr colon cancer cells, suggesting potential chemotherapeutic applications (Pati et al., 2007). Another study synthesized Ru(II) complexes with substituted chalcone ligands, including derivatives of our compound, and demonstrated significant anti-breast cancer activity (Singh et al., 2016).

Electrical and Memory Properties

Research into nitro-substituted azo-chalcone derivatives, closely related to the compound , has shown promising results in the study of electrical memory properties. These derivatives have been found to exhibit nonvolatile binary write-once-read-many (WORM) memory performances, opening avenues for applications in electronic memory devices (Liu et al., 2020).

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12(2)8-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOPOMJNIUNMRH-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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